3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c25-19(23-10-13-1-2-16-17(9-13)27-12-26-16)24-11-15-18(22-8-7-21-15)14-3-5-20-6-4-14/h1-9H,10-12H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPIIQYSSGJABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=NC=CN=C3C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyridine-pyrazine intermediates, which are then coupled through a series of reactions involving urea formation.
-
Step 1: Preparation of Benzodioxole Intermediate
Reagents: 1,3-benzodioxole, formaldehyde
Conditions: Acidic medium, reflux
-
Step 2: Preparation of Pyridine-Pyrazine Intermediate
Reagents: Pyridine, pyrazine, suitable halogenating agent
Conditions: Basic medium, room temperature
-
Step 3: Coupling Reaction
Reagents: Benzodioxole intermediate, pyridine-pyrazine intermediate, urea
Conditions: Solvent (e.g., ethanol), elevated temperature
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions
Reduction: Lithium aluminum hydride, anhydrous conditions
Substitution: Nucleophiles such as amines or thiols, basic conditions
Major Products
Oxidation Products: Corresponding oxides of the benzodioxole and pyridine-pyrazine moieties
Reduction Products: Reduced derivatives with hydrogenated rings
Substitution Products: Functionalized derivatives with new substituents on the pyridine or pyrazine rings
Scientific Research Applications
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Industry: Employed in the synthesis of advanced polymers and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its dual heterocyclic systems (benzodioxole and pyridine-pyrazine) linked via urea. Below is a comparative analysis with structurally related compounds:
Structural Analogues
Key Observations :
- Benzodioxole vs. Oxazinone/Oxadiazole: The benzodioxole group in the target compound offers superior metabolic resistance compared to oxazinone or oxadiazole systems, which are prone to enzymatic hydrolysis .
- Pyridine-Pyrazine vs.
- Urea vs. Carboxamide : Urea provides a rigid, planar hydrogen-bonding scaffold, while carboxamides (e.g., in Example 2 of ) offer flexibility but reduced metabolic stability.
Biological Activity
The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a novel organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a benzodioxole moiety, a pyridine , and a pyrazine ring, which contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit key oncogenic pathways, including:
- BRAF(V600E)
- EGFR
- Aurora-A kinase
These pathways are crucial in various cancers, making the compound a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have demonstrated effectiveness against a range of bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. Key findings include:
| Structural Feature | Activity |
|---|---|
| Benzodioxole moiety | Enhances solubility and bioavailability |
| Pyridine ring | Contributes to receptor binding affinity |
| Urea linkage | Critical for biological activity through hydrogen bonding |
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of related pyrazole compounds in vitro against various cancer cell lines (e.g., Mia PaCa-2, PANC-1). Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong antitumor potential .
- Antimicrobial Testing : Another research focused on the antimicrobial properties of pyrazole derivatives similar to our compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
